[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate
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Overview
Description
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate is a complex organic compound characterized by multiple double bonds and hydroxyl groups. This compound is a type of ester formed from the reaction between a hydroxypropyl group and a polyunsaturated fatty acid. It is known for its significant biological activities and is often studied in the context of lipid metabolism and signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate typically involves esterification reactions. One common method is the reaction between (2S)-3-hydroxypropyl alcohol and (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid and requires a dehydrating agent like molecular sieves to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high specificity and yield. Enzymatic esterification using lipases is a preferred method due to its mild reaction conditions and environmental friendliness. The process involves mixing the hydroxypropyl alcohol and the polyunsaturated fatty acid in the presence of a lipase enzyme, which catalyzes the formation of the ester bond.
Chemical Reactions Analysis
Types of Reactions
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation, or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Epoxides, diols, or hydroxylated fatty acids.
Reduction: Alcohols.
Substitution: Ethers or esters depending on the nucleophile used.
Scientific Research Applications
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and lipid oxidation reactions.
Biology: Investigated for its role in cell membrane structure and function, particularly in the context of lipid rafts and signaling pathways.
Medicine: Studied for its potential anti-inflammatory and anti-cancer properties due to its ability to modulate lipid signaling pathways.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals for its emollient and bioactive properties.
Mechanism of Action
The biological effects of [(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate are primarily mediated through its interaction with lipid signaling pathways. The compound can be incorporated into cell membranes, where it influences membrane fluidity and the formation of lipid rafts. It can also be metabolized to produce bioactive lipids that act as signaling molecules, modulating inflammatory responses and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- [(2S)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyloxy]propyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate]
- TG (20:5 (5Z,8Z,11Z,14Z,17Z)/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)/22:6 (4Z,7Z,10Z,13Z,16Z,19Z))
Uniqueness
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate is unique due to its specific combination of polyunsaturated fatty acid chains and the presence of multiple double bonds. This structure imparts distinct physical and chemical properties, such as high reactivity towards oxidation and a significant role in modulating lipid signaling pathways.
Properties
Molecular Formula |
C43H72O5 |
---|---|
Molecular Weight |
669 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate |
InChI |
InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,24,26,30,32,41,44H,3-10,15-16,21-23,25,27-29,31,33-40H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,26-24-,32-30-/t41-/m0/s1 |
InChI Key |
XWQMGVSLXBIWRI-SXIWVUKCSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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